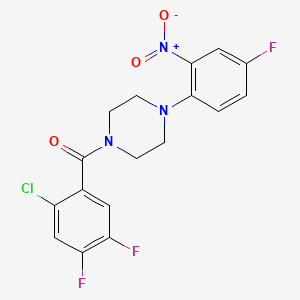![molecular formula C22H26N4O4 B3974799 4-{5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3974799.png)
4-{5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
説明
The compound 4-{5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, also known as MNPA, is a novel chemical compound with potential applications in scientific research. MNPA is a member of the phenylpiperazine family of compounds, which have been shown to have a variety of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. In
作用機序
The mechanism of action of 4-{5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is not fully understood, but it is believed to involve the activation of the 5-HT1A receptor. This receptor is involved in regulating the release of neurotransmitters such as serotonin, which are important for mood and behavior. By selectively activating or blocking this receptor, this compound may be able to modulate the activity of these neurotransmitters and produce a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
Research on this compound has shown that it has a variety of biochemical and physiological effects. For example, it has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease the release of dopamine, which may contribute to its antipsychotic effects.
実験室実験の利点と制限
One advantage of using 4-{5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine in lab experiments is that it is a highly selective tool for studying the 5-HT1A receptor. This allows researchers to selectively activate or block this receptor without affecting other receptors or neurotransmitters. However, one limitation of using this compound is that it is a relatively new compound, and its effects on the brain and behavior are not yet fully understood. Further research is needed to fully explore its potential as a pharmacological tool.
将来の方向性
There are a number of potential future directions for research on 4-{5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine. One area of interest is the potential use of this compound in the treatment of psychiatric disorders such as anxiety and depression. Another area of interest is the potential use of this compound in the study of stress and its effects on the brain and behavior. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
In conclusion, this compound is a novel chemical compound with potential applications in scientific research. Its high affinity for the 5-HT1A receptor makes it a valuable tool for studying the role of serotonin in the brain, and its potential as a pharmacological tool for studying stress and psychiatric disorders is an area of active research. Further research is needed to fully understand the effects of this compound on the brain and behavior, but its potential as a tool for scientific research is promising.
科学的研究の応用
4-{5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a tool for studying the role of serotonin receptors in the brain. This compound has been shown to have a high affinity for the 5-HT1A receptor, which is involved in regulating mood, anxiety, and other physiological processes. By selectively activating or blocking this receptor, researchers can gain insights into the underlying mechanisms of these processes.
Another area of interest is the potential use of this compound as a pharmacological tool for studying the effects of stress on the brain. Stress has been shown to have a variety of effects on the brain and behavior, and this compound may be useful in studying these effects in a controlled laboratory setting.
特性
IUPAC Name |
(2-methylphenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-17-4-2-3-5-19(17)22(27)25-10-8-23(9-11-25)18-6-7-20(26(28)29)21(16-18)24-12-14-30-15-13-24/h2-7,16H,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLHVPBJQKTISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B3974717.png)
![1-[3-(4-fluorophenoxy)propyl]-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B3974729.png)
![2-(4-bromophenyl)-2-oxoethyl 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3974732.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4,5-trimethoxybenzamide](/img/structure/B3974739.png)
![1-butyl-3-[2-(2-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3974743.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3974746.png)
![2-nitro-N-(2-phenylethyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3974759.png)

![5'-acetyl-2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carbonitrile](/img/structure/B3974775.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B3974788.png)
![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3974797.png)

![1-[4-biphenylyl(phenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3974815.png)
![2-[(3-phenylbutanoyl)amino]benzamide](/img/structure/B3974816.png)